2,4-Difluoro-3-methylphenylboronic acid pinacol ester
Overview
Description
2,4-Difluoro-3-methylphenylboronic acid pinacol ester is a type of organoboron reagent . It is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester is represented by the IUPAC name 2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
2,4-Difluoro-3-methylphenylboronic acid pinacol ester is used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester include a molecular weight of 254.08 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, such as boronic acid pinacol esters, under mild and functional group tolerant reaction conditions .
- Methods of Application: The process involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The SM coupling has been successful due to its combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a radical approach that has been developed .
- Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Functionalizing Deboronation of Alkyl Boronic Esters
- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. There are many protocols available on the functionalizing deboronation of alkyl boronic esters .
- Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Proteomics Research
- Summary of Application: Boronic acid benzaldehyde compounds, such as pinacol boronic esters, are used in proteomics research .
Functionalizing Deboronation of Alkyl Boronic Esters
- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. There are many protocols available on the functionalizing deboronation of alkyl boronic esters .
- Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Proteomics Research
Safety And Hazards
properties
IUPAC Name |
2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAKNAMXPKYUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methylphenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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